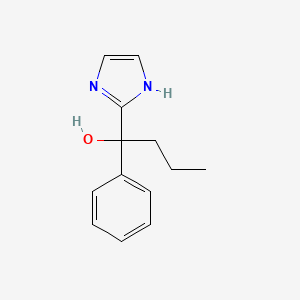
1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling to attach the imidazole and phenyl groups. For example, analogous imidazole derivatives are synthesized via condensation reactions between substituted amines and carbonyl precursors under reflux conditions . Purification methods like column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) are critical for isolating high-purity products. Reaction efficiency can be improved by optimizing catalyst systems (e.g., palladium catalysts for cross-coupling) and solvent polarity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure. For example, the hydroxyl proton (OH) in the butanol chain typically appears as a broad singlet at δ 2.0–3.0 ppm, while aromatic protons from the phenyl and imidazole rings resonate between δ 6.5–8.5 ppm . Mass spectrometry (ESI-TOF) provides accurate molecular weight confirmation (expected [M+H]⁺: ~245.3 g/mol). X-ray crystallography, as used for structurally similar compounds, can resolve stereochemical ambiguities .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus or C. albicans) to assess MIC (minimum inhibitory concentration) values . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like cisplatin. Ensure proper controls (DMSO vehicle) and triplicate measurements to validate reproducibility .
Advanced Research Questions
Q. What structural features of this compound influence its bioactivity, and how can SAR studies be designed?
- Methodological Answer : Key structural determinants include:
- The hydroxyl group’s position: Modifying its stereochemistry (R/S enantiomers) may alter binding affinity to target proteins.
- Imidazole ring substituents: Electron-withdrawing groups (e.g., Cl) can enhance antimicrobial activity .
- Design SAR studies by synthesizing analogs (e.g., replacing phenyl with fluorophenyl or elongating the butanol chain) and testing them in parallel bioassays. Computational docking (AutoDock Vina) against fungal CYP51 or human topoisomerase II can predict binding modes .
Q. How do enantiomers of this compound differ in pharmacokinetic properties, and what chiral resolution methods are recommended?
- Methodological Answer : Enantiomers may exhibit divergent metabolic stability and toxicity. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution (using lipases) can separate R/S forms . Pharmacokinetic studies in rodent models should compare AUC (area under the curve) and half-life for each enantiomer. LC-MS/MS is recommended for quantifying plasma concentrations .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting MIC values across studies)?
- Methodological Answer :
Systematic literature review : Use databases like PubMed and Scopus to identify variables (e.g., assay protocols, microbial strains) causing discrepancies .
Experimental replication : Repeat assays under standardized conditions (CLSI guidelines).
Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers.
Computational modeling : Assess if structural analogs show similar variability .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–13 (HCl/NaOH buffers) and analyze via HPLC-UV. The hydroxyl group may undergo oxidation to a ketone under basic conditions, while the imidazole ring could hydrolyze in strong acids. LC-HRMS identifies degradation products (e.g., 1-phenylbutan-1-one derivatives) .
属性
CAS 编号 |
1955532-00-9 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
1-(1H-imidazol-2-yl)-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-2-8-13(16,12-14-9-10-15-12)11-6-4-3-5-7-11/h3-7,9-10,16H,2,8H2,1H3,(H,14,15) |
InChI 键 |
VTXGERPCTLOBJV-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=NC=CN2)O |
规范 SMILES |
CCCC(C1=CC=CC=C1)(C2=NC=CN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















